molecular formula C16H17N5O B2572863 3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one CAS No. 2415634-12-5

3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one

Cat. No.: B2572863
CAS No.: 2415634-12-5
M. Wt: 295.346
InChI Key: QTSGOCDLGXLPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one is a complex organic compound that features an indole ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole and triazole precursors, followed by their coupling through various chemical reactions. Common synthetic routes may include:

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.

    Triazole Formation: The triazole ring is often formed through azide-alkyne cycloaddition reactions.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The indole and triazole rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-(azetidin-1-yl)propan-1-one: Lacks the triazole ring.

    3-(1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one: Different triazole isomer.

    3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]butan-1-one: Different alkyl chain length.

Uniqueness

The presence of both the indole and triazole rings, along with the azetidine ring, makes 3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one unique. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(20-10-13(11-20)21-18-7-8-19-21)6-5-12-9-17-15-4-2-1-3-14(12)15/h1-4,7-9,13,17H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSGOCDLGXLPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.